molecular formula C20H18N4OS2 B2991680 3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-75-9

3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2991680
CAS No.: 847402-75-9
M. Wt: 394.51
InChI Key: IMXJPRYKKADJEU-UHFFFAOYSA-N
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Description

The compound "3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a complex organic molecule with a triazole ring system fused to a benzothiazole core. This structure makes it a promising candidate for various applications in medicinal and industrial chemistry due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" typically involves multi-step processes:

  • Formation of Triazole Ring: : Starting from suitable precursors like hydrazine derivatives and carbon disulfide, the triazole ring is constructed through cyclization reactions.

  • Allylthiolation and Tolyl Introduction:

  • Benzothiazole Core Synthesis: : The benzothiazole core is often prepared from o-aminothiophenol through oxidative cyclization.

  • Final Coupling Step: : The final coupling involves linking the triazole and benzothiazole moieties through a suitable linker, often under conditions like reflux with specific catalysts.

Industrial Production Methods

In industrial settings, the synthesis may be optimized for large-scale production:

  • Optimized Catalysts: : Utilizing efficient and reusable catalysts to improve yield and reduce costs.

  • Flow Chemistry: : Employing continuous flow reactors to enhance reaction efficiency and safety.

  • Green Chemistry Approaches: : Integrating environmentally friendly methods to minimize waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions may target the triazole ring or other functional groups, yielding various reduced forms.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce or replace specific groups on the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Varying from mild to strong acids or bases, depending on the specific substitution reaction.

Major Products

  • Oxidation typically yields sulfoxides and sulfones.

  • Reduction can produce partially or fully reduced triazole rings.

  • Substitution reactions result in derivatives with modified functional groups.

Scientific Research Applications

Chemistry

Biology and Medicine

The compound shows promise in various biological applications, such as:

  • Antimicrobial Agents: : Potential use in developing drugs to combat bacterial and fungal infections.

  • Cancer Research: : Exploration of its cytotoxic effects on cancer cell lines for potential chemotherapy applications.

  • Neuroprotective Agents: : Investigations into its potential to protect neurons from oxidative stress and other damage.

Industry

  • Material Science: : Its unique structure can contribute to the development of new materials with specific properties.

  • Catalysis: : Its application as a catalyst or catalyst support in various industrial chemical reactions.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or DNA/RNA, depending on the application.

  • Pathways Involved: : Various cellular pathways, such as apoptosis induction in cancer cells or inhibition of microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazole Derivatives: : Compounds with similar benzothiazole cores, used in antimicrobial and anticancer research.

  • Triazole Derivatives: : Other triazole-containing compounds with varied biological activities.

Uniqueness

That’s just the beginning of what makes this compound so fascinating

Properties

IUPAC Name

3-[[4-(2-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-3-12-26-19-22-21-18(24(19)15-9-5-4-8-14(15)2)13-23-16-10-6-7-11-17(16)27-20(23)25/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXJPRYKKADJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC=C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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